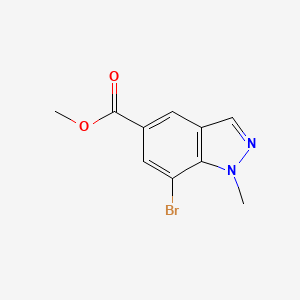

methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate

Description

Methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate is a chemical compound that belongs to the benzodiazole family. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylate ester group at the 5th position of the benzodiazole ring.

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 7-bromo-1-methylindazole-5-carboxylate |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-9-7(5-12-13)3-6(4-8(9)11)10(14)15-2/h3-5H,1-2H3 |

InChI Key |

NQXNNSGEAAHXAH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)C(=O)OC)C=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the bromination of 1-methyl-1H-1,3-benzodiazole-5-carboxylate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 7-substituted derivatives.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of de-brominated benzodiazole derivatives.

Scientific Research Applications

Methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate depends on its interaction with molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate

- Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate

- 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid hydrochloride

Uniqueness

Methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the methyl group at the 1st position can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

Methyl 7-bromo-1-methyl-1H-1,3-benzodiazole-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 270.08 g/mol. The presence of a bromine atom at the 7-position of the benzodiazole ring enhances its reactivity and biological activity compared to other derivatives in the benzodiazole family.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various pathogens.

- Anticancer Activity : Research indicates potential anticancer properties, with mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although detailed studies are needed to elucidate these effects.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the bromine substitution and the ester functional group play critical roles in its interaction with biological molecules, potentially affecting enzyme activity or receptor binding.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies on cancer cell lines have shown promising results:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.2 |

| A549 (Lung Cancer) | 12.0 |

The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent.

Future Research Directions

Given the preliminary findings on the biological activities of this compound, several avenues for future research are proposed:

- Mechanistic Studies : Further investigation into its mechanism of action is essential to understand how it interacts with cellular targets.

- In Vivo Studies : Animal model studies are needed to evaluate the therapeutic efficacy and safety profile of the compound.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure could enhance potency and selectivity for specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.